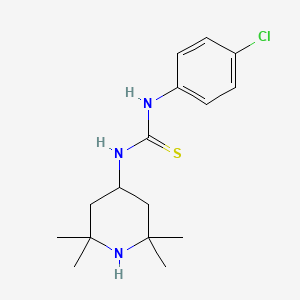
N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, commonly known as UMB-32, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. UMB-32 is a thiourea derivative that has been synthesized through a multi-step process.
Mechanism of Action
UMB-32 exerts its therapeutic effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, UMB-32 reduces inflammation and oxidative stress. UMB-32 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
UMB-32 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. UMB-32 has also been shown to improve cognitive function in animal models of Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
UMB-32 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. UMB-32 has been shown to have low toxicity and is well-tolerated in animal models. However, UMB-32 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. UMB-32 also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of UMB-32. One area of research is the development of UMB-32 derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of UMB-32 for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. The mechanism of action of UMB-32 is not fully understood, and further research is needed to elucidate its effects on cellular signaling pathways. Additionally, the safety and efficacy of UMB-32 in humans need to be evaluated in clinical trials.
Conclusion
UMB-32 is a promising chemical compound that has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and other diseases. Its mechanism of action involves the inhibition of COX-2 and activation of the Nrf2 pathway. UMB-32 has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the effects of UMB-32 and its potential use in clinical settings.
Synthesis Methods
UMB-32 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidone to form N-(4-chlorophenyl)-N'-2,2,6,6-tetramethyl-4-piperidinyl)ketone sulfonamide. This intermediate product is then reacted with thiourea to form UMB-32. The synthesis method of UMB-32 has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
UMB-32 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. UMB-32 has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3S/c1-15(2)9-13(10-16(3,4)20-15)19-14(21)18-12-7-5-11(17)6-8-12/h5-8,13,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDCJAAONDWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide](/img/structure/B5615188.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5615197.png)
![4-ethyl-6-[3-(2-fluorophenoxy)azetidin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5615211.png)
![3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B5615217.png)
![6-allyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5615220.png)
![1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615225.png)
![(4aR*,8aR*)-2-acetyl-7-{[2-(butylthio)pyrimidin-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5615229.png)
![(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5615238.png)
![4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5615242.png)
![N-benzyl-2-(2,5-dioxo-1-imidazolidinyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5615246.png)
![1-[(3-fluorophenoxy)acetyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5615247.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]-2-furamide](/img/structure/B5615259.png)